molecular formula C13H16ClF2N5O B10903225 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10903225
M. Wt: 331.75 g/mol
InChI Key: VUNCPNHRZWUXEC-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a pyrazole ring system substituted with chloro, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring system, followed by the introduction of the chloro, difluoromethyl, and methyl substituents. The final step involves the acylation of the pyrazole ring with an appropriate acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its pyrazole ring system is known to interact with various biological targets, making it a candidate for the development of new drugs. Studies have explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring system can bind to enzymes and receptors, modulating their activity. The chloro and difluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-3-(difluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is unique due to its dual pyrazole ring system and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16ClF2N5O

Molecular Weight

331.75 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C13H16ClF2N5O/c1-6-11(8(3)20(4)18-6)17-9(22)5-21-7(2)10(14)12(19-21)13(15)16/h13H,5H2,1-4H3,(H,17,22)

InChI Key

VUNCPNHRZWUXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C

Origin of Product

United States

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